Glyoxal bis(diallyl acetal) is a chemical compound with the molecular formula C14H22O4 and a molecular weight of 254.32 g/mol. Its IUPAC name is 3-[1,2,2-tris(prop-2-enoxy)ethoxy]prop-1-ene, and it is identified by the CAS number 16646-44-9. This compound features a structure that includes two allyl groups attached to a glyoxal backbone, which contributes to its unique chemical properties and reactivity. Glyoxal bis(diallyl acetal) is typically synthesized as a colorless oil and has applications in various fields, including organic synthesis and materials science .
Glyoxal bis(diallyl acetal) can be synthesized through several methods:
Glyoxal bis(diallyl acetal) has diverse applications:
Several compounds share structural similarities with glyoxal bis(diallyl acetal). Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Glyoxal | Aldehyde | Simple structure; serves as a precursor for acetals |
| Diallyl Acetal | Acetal | Contains two allyl groups; used in polymer synthesis |
| Glyoxal Bis(dibutyl Acetal) | Acetal | Similar structure; different alkyl substituents |
| Diallyl Phthalate | Ester | Used as a plasticizer; different functional groups |
| Glycidyl Methacrylate | Epoxide | Reactive epoxide group; used in polymerization |
Glyoxal bis(diallyl acetal) stands out due to its specific combination of glyoxal and allyl functionalities, allowing for unique reactivity patterns not found in simpler compounds .